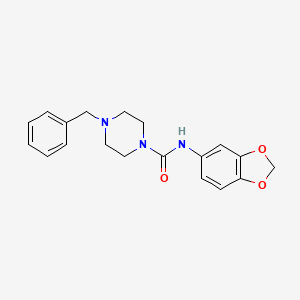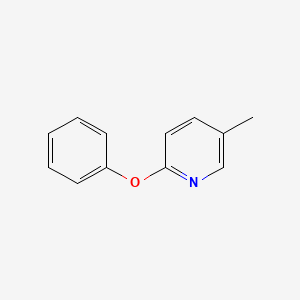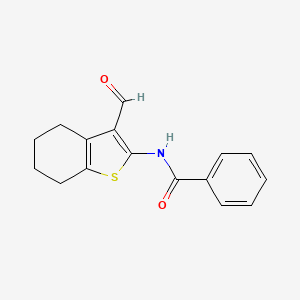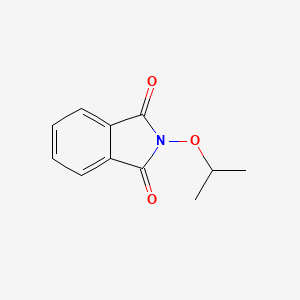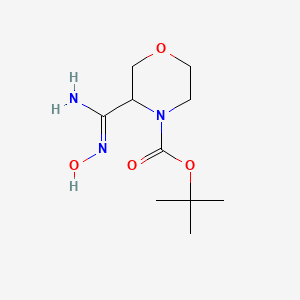
tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate
Vue d'ensemble
Description
“tert-butyl-3-(N’-hydroxycarbamimidoyl)morpholine-4-carboxylate” is a chemical compound with the CAS Number: 518058-62-3 . It has a molecular weight of 245.28 . The IUPAC name for this compound is tert-butyl 3- [ (hydroxyamino) (imino)methyl]-4-morpholinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19N3O4/c1-10 (2,3)17-9 (14)13-4-5-16-6-7 (13)8 (11)12-15/h12,15H,4-6,11H2,1-3H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Applications De Recherche Scientifique
Synthesis and Derivative Development
Novel Synthesis of Morpholine Derivatives
D'hooghe et al. (2006) explored the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into various morpholine derivatives, demonstrating the potential of tert-butyl morpholine structures in synthesizing complex organic compounds (D’hooghe et al., 2006).
Preparation for Diels‐Alder Reaction
Padwa et al. (2003) investigated the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, highlighting the relevance of tert-butyl structures in preparing compounds for synthetic reactions like Diels‐Alder (Padwa et al., 2003).
Synthesis of Alkyl Aryloxypropenoates and Arylacrylates
Yavari et al. (2005) demonstrated the addition of tert-butyl propiolate to various OH-acids, revealing the utility of tert-butyl structures in synthesizing diverse organic compounds (Yavari et al., 2005).
Crystallography and Structural Analysis
X-ray Crystallographic Analysis
Li et al. (2013) used 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a tert-butyl derivative, to study the crystal structure of certain compounds, illustrating the importance of tert-butyl derivatives in understanding molecular structure (Li et al., 2013).
Characterization and Structural Studies
Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and conducted X-ray diffraction studies, underscoring the significance of tert-butyl compounds in material characterization (Sanjeevarayappa et al., 2015).
Structure-Activity Relationships in Medicinal Chemistry
Regan et al. (2003) studied 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea, showing the application of tert-butyl morpholine structures in understanding structure-activity relationships in medicinal compounds (Regan et al., 2003).
Chemical Properties and Reactions
Safety-Catch Nitrogen Protecting Group
Surprenant and Lubell (2006) developed the 9-(4-bromophenyl)-9-fluorenyl group, a novel safety-catch amine protection, involving tert-butyl esters and carbamates, indicating the role of tert-butyl structures in protecting groups for chemical synthesis (Surprenant & Lubell, 2006).
Proton Transfer Studies
Petrov et al. (2013) examined the acid-base interaction involving tert-butyl structures, such as tetra(4-nitro-5-tert-butyl)phthalocyanine, demonstrating the importance of tert-butyl structures in understanding proton transfer kinetics (Petrov et al., 2013).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-6-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNBDFZBWYOJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOCC1/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





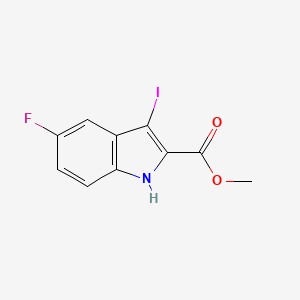

![4-[(2-Furylmethyl)amino]benzoic acid](/img/structure/B3143173.png)
![6H-Thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B3143180.png)
![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B3143192.png)
